molecular formula C10H10BrNO B3213509 3-Bromo-5-(1-methylethoxy)-benzonitrile CAS No. 1119779-02-0

3-Bromo-5-(1-methylethoxy)-benzonitrile

Cat. No. B3213509
CAS RN: 1119779-02-0
M. Wt: 240.1 g/mol
InChI Key: VQBKHFHKPIQAQJ-UHFFFAOYSA-N
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Description

“3-Bromo-5-(1-methylethoxy)-benzonitrile” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .


Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(1-methylethoxy)-benzonitrile” can be represented by the InChI code: 1S/C9H12BrNO/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-7H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-(1-methylethoxy)-benzonitrile” could involve Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(1-methylethoxy)-benzonitrile” include a boiling point of 305.3±22.0 °C (Predicted), a density of 1.392±0.06 g/cm3 (Predicted), and a pKa of 3.48±0.11 (Predicted) .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

Compounds like "3-Bromo-5-(1-methylethoxy)-benzonitrile" often serve as key intermediates in the synthesis of more complex molecules. For example, brominated biphenyls have been explored for their use in the manufacture of anti-inflammatory materials and analgesics, utilizing cross-coupling reactions for efficient synthesis (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. Such methodologies could be applicable for synthesizing derivatives of "3-Bromo-5-(1-methylethoxy)-benzonitrile" for pharmaceutical applications.

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamides, with their ability for self-assembly and versatile applications in nanotechnology and biomedical fields, hint at the potential for brominated benzonitriles to act as building blocks in supramolecular architectures (Cantekin et al., 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]. The electron-withdrawing nature of the nitrile and bromo groups could influence the self-assembly and binding properties of such molecules.

Antimicrobial and Biomedical Applications

The structural motifs present in "3-Bromo-5-(1-methylethoxy)-benzonitrile" are reminiscent of compounds known for antimicrobial activities. For instance, p-Cymene, a monoterpene with a benzene ring substitution pattern similar to that of "3-Bromo-5-(1-methylethoxy)-benzonitrile," exhibits a range of biological activities including antimicrobial effects (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]. This suggests potential research avenues into the antimicrobial properties of "3-Bromo-5-(1-methylethoxy)-benzonitrile" derivatives.

Environmental Impacts and Ecotoxicology

Given the presence of bromine, a compound like "3-Bromo-5-(1-methylethoxy)-benzonitrile" could also be of interest in studies related to the environmental persistence and ecotoxicology of brominated organic compounds. Research on similar compounds has highlighted concerns regarding bioaccumulation and environmental stability (Birnbaum et al., 2003)[https://consensus.app/papers/health-effects-polybrominated-dibenzopdioxins-pbdds-birnbaum/944d44165a8d5fdd91059aa15e14f90b/?utm_source=chatgpt].

Future Directions

Future directions in the study of “3-Bromo-5-(1-methylethoxy)-benzonitrile” could involve exploring its potential applications in organic synthesis . For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This could open up new avenues for the use of “3-Bromo-5-(1-methylethoxy)-benzonitrile” in various chemical reactions.

properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKHFHKPIQAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1-methylethoxy)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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